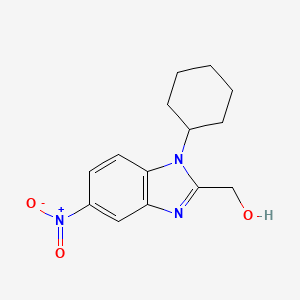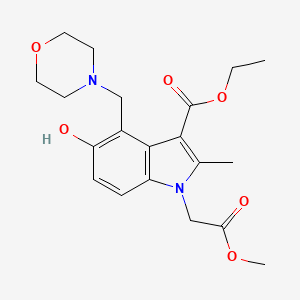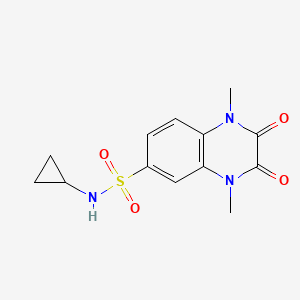
(1-cyclohexyl-5-nitro-1H-benzimidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-CYCLOHEXYL-5-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHANOL is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a cyclohexyl group, a nitro group, and a methanol group attached to the benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-CYCLOHEXYL-5-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHANOL typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors such as o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the benzodiazole core can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Cyclohexyl Group: This can be done through Friedel-Crafts alkylation using cyclohexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methanol Group: The final step involves the reduction of a suitable precursor, such as a benzodiazole aldehyde, using a reducing agent like sodium borohydride to form the methanol group.
Industrial Production Methods
Industrial production of (1-CYCLOHEXYL-5-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHANOL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzodiazole aldehydes or carboxylic acids.
Reduction: Amino derivatives of the benzodiazole.
Substitution: Halogenated benzodiazoles or other substituted derivatives.
Scientific Research Applications
(1-CYCLOHEXYL-5-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHANOL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (1-CYCLOHEXYL-5-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHANOL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-CYCLOHEXYL-5-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHANONE: Similar structure but with a ketone group instead of a methanol group.
(1-CYCLOHEXYL-5-AMINO-1H-1,3-BENZODIAZOL-2-YL)METHANOL: Similar structure but with an amino group instead of a nitro group.
(1-CYCLOHEXYL-5-NITRO-1H-1,3-BENZODIAZOL-2-YL)ETHANOL: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
The presence of the cyclohexyl, nitro, and methanol groups in (1-CYCLOHEXYL-5-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHANOL imparts unique chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(1-cyclohexyl-5-nitrobenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C14H17N3O3/c18-9-14-15-12-8-11(17(19)20)6-7-13(12)16(14)10-4-2-1-3-5-10/h6-8,10,18H,1-5,9H2 |
InChI Key |
GAQHMFVMFLTOOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11498506.png)

![N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11498517.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11498518.png)
![2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11498525.png)
![Ethyl 4-[(5-bromopyridin-2-yl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B11498535.png)
![3-({[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoic acid](/img/structure/B11498537.png)
![5-{[4-methyl-2-nitro-5-(1H-tetrazol-1-yl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B11498540.png)
![2'-Amino-1'-(4-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'{H}-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11498542.png)

![ethyl 1-{4-[(2-ethoxy-2-oxoethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11498567.png)
![3-ethyl-5-[4-(prop-2-en-1-yloxy)phenyl]-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11498568.png)
![ethyl (3,5-dimethyl-4-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B11498571.png)

